molecular formula C15H24N4O4S B215065 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol

2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol

Cat. No. B215065
M. Wt: 356.4 g/mol
InChI Key: PMMWMORLKHLOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol, also known as MPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPPE is a piperazine derivative that has shown promising results in various studies, making it a valuable compound for further research.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol is not fully understood, but it is believed to act as a modulator of various signaling pathways. 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and physiological effects:
2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol also has low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to understand the mechanism of action of 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol and its effects on cognitive function. Another area of interest is the potential use of 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol as an anti-inflammatory agent. Additional studies are needed to determine the efficacy of 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, future research could focus on the development of novel derivatives of 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol involves the reaction of 4-(3-pyridinyl)-1-piperazinecarboxylic acid with morpholine and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol.

Scientific Research Applications

2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol

Molecular Formula

C15H24N4O4S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-(3-morpholin-4-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C15H24N4O4S/c20-10-7-17-3-5-18(6-4-17)14-1-2-16-13-15(14)24(21,22)19-8-11-23-12-9-19/h1-2,13,20H,3-12H2

InChI Key

PMMWMORLKHLOJG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=C(C=NC=C2)S(=O)(=O)N3CCOCC3

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=NC=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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